Comparative Lipophilicity: Ortho-Bromo Substituent Reduces LogP by 0.33 Units Versus Meta-Isomer
The ortho-bromine substitution in (2-bromophenyl) 2-methylpropanoate significantly impacts its lipophilicity compared to the meta-substituted analog. The 2-bromo derivative exhibits a computed LogP of 3.01 [1], while the 3-bromo isomer has a LogP of 3.34 . This difference of 0.33 LogP units corresponds to a ~2.1-fold difference in octanol-water partition coefficient, a critical parameter influencing compound solubility, permeability, and bioactivity in medicinal chemistry campaigns .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.01 |
| Comparator Or Baseline | (3-Bromophenyl) 2-methylpropanoate (LogP: 3.34) |
| Quantified Difference | 0.33 LogP units (approx. 2.1-fold difference in partition coefficient) |
| Conditions | Computed value; in silico prediction (YYBYU Chemical Platform and ChemSrc databases) |
Why This Matters
Lower lipophilicity can enhance aqueous solubility and reduce non-specific binding in biochemical assays, guiding optimal candidate selection for lead optimization programs.
- [1] 2-bromophenyl isobutyrate. CAS No. 106141-06-4. YYBYU Chemical Platform. Computed LogP: 3.0105. View Source
